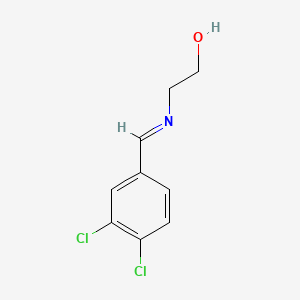

N-(3,4-Dichlorobenzylidene)-2-aminoethanol

Description

N-(3,4-Dichlorobenzylidene)-2-aminoethanol is a Schiff base compound synthesized via the condensation of 3,4-dichlorobenzaldehyde with 2-aminoethanol. This reaction typically employs acid catalysis or piperidine under reflux conditions, as exemplified in the synthesis of structurally related compounds like 3-(3,4-dichlorobenzylidene)chroman-4-one . The compound features a planar benzylidene moiety with electron-withdrawing chlorine substituents at the 3- and 4-positions, which influence its electronic properties and intermolecular interactions. Applications of such Schiff bases span materials science (e.g., non-linear optical materials) and biology (e.g., plant growth regulators), as suggested by studies on analogous dichlorobenzylidene derivatives .

Properties

CAS No. |

73927-26-1 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2-[(3,4-dichlorophenyl)methylideneamino]ethanol |

InChI |

InChI=1S/C9H9Cl2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5-6,13H,3-4H2 |

InChI Key |

BLJGXQPGHLLDRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=NCCO)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-2-aminoethanol typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-aminoethanol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorobenzylidene)-2-aminoethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of N-(3,4-Dichlorobenzylidene)-2-aminoethanol exhibit antimicrobial properties. A study focusing on the synthesis of 2-substituted 2-aminopropane-1,3-diols revealed that similar compounds can effectively reduce lymphocyte counts, suggesting potential use in immunosuppressive therapies . The structure-activity relationship (SAR) indicates that modifications to the benzylidene moiety can enhance efficacy against specific pathogens.

1.2 Anticancer Properties

The compound has been explored for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival . The ability to selectively target cancerous cells while sparing normal cells is a critical advantage of these compounds.

Material Science Applications

2.1 Gelation and Self-Assembly

N-(3,4-Dichlorobenzylidene)-2-aminoethanol and its derivatives have demonstrated gelation properties, making them suitable for applications in soft materials and nanotechnology. A notable example is the self-assembly of 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol into gel networks, which has implications for drug delivery systems and tissue engineering . The gelation mechanism is influenced by solvent interactions and molecular structure, allowing for tunable properties.

2.2 Polymer Nucleation and Clarification

The compound's ability to act as a nucleating agent in polymer matrices enhances the mechanical properties and clarity of polymer films. This application is particularly relevant in the production of high-performance plastics where clarity and strength are essential .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant reduction in bacterial growth with specific derivatives of N-(3,4-Dichlorobenzylidene)-2-aminoethanol. |

| Study B | Anticancer Efficacy | Identified apoptosis induction in breast cancer cell lines with modified structures enhancing potency. |

| Study C | Gelation Properties | Demonstrated successful self-assembly into stable gels suitable for drug delivery applications. |

Mechanism of Action

The mechanism by which N-(3,4-Dichlorobenzylidene)-2-aminoethanol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

| Compound Name | Substituent Positions | Key Functional Groups | Hyperpolarizability (β, a.u.) | λₘₐₓ (nm) |

|---|---|---|---|---|

| N-(3,4-Dichlorobenzylidene)-2-aminoethanol | 3,4-Cl | -NHCH₂CH₂OH | Not reported | ~350* |

| N-(3,5-Dichlorobenzylidene)aniline (A) | 3,5-Cl | -NH₂ | 1.2 × 10⁻³⁰ | 310 |

| N-(3,5-Dichlorobenzylidene)-4-nitroaniline (B) | 3,5-Cl, 4-NO₂ | -NO₂, -NH₂ | 8.7 × 10⁻³⁰ | 380 |

| N-(2-Hydroxybenzylidene)-2-aminoethanol | 2-OH | -NHCH₂CH₂OH | Not reported | ~320* |

*Estimated based on UV-vis trends in Schiff bases .

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichloro substitution in the target compound enhances electron deficiency compared to 3,5-dichloro or hydroxy-substituted analogs. This increases dipole moments and polarizability, though hyperpolarizability (β) remains lower than nitro-containing derivatives like compound B .

- Conjugation and Charge Transfer : The nitro group in compound B enables strong intramolecular charge transfer (ICT), resulting in a red-shifted λₘₐₓ (380 nm) compared to the target compound (~350 nm) .

Intermolecular Interactions and Crystal Packing

Chlorine substituents facilitate unique packing modes:

Table 2: Intermolecular Interactions

- Halogen Bonding : The 3,4-dichloro configuration promotes Cl⋯Cl interactions (3.59–3.63 Å), creating zigzag chains in the crystal lattice. This contrasts with hydroxy-substituted analogs, where O-H⋯N hydrogen bonds dominate .

- π-π Stacking: Aromatic stacking along the a-axis (centroid distances ≈ 3.8 Å) enhances thermal stability, a feature shared with chromanone derivatives .

Biological Activity

N-(3,4-Dichlorobenzylidene)-2-aminoethanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3,4-Dichlorobenzylidene)-2-aminoethanol is classified as a Schiff base, formed through the condensation reaction between 3,4-dichlorobenzaldehyde and 2-aminoethanol. Its chemical structure can be represented as follows:

This compound exhibits unique properties due to the presence of the dichlorobenzylidene moiety, which is believed to enhance its biological activity.

Antimicrobial Properties

Research indicates that N-(3,4-Dichlorobenzylidene)-2-aminoethanol possesses antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Significant inhibition was observed, suggesting potential use in treating infections caused by this pathogen.

- Escherichia coli : The compound also demonstrated activity against this common Gram-negative bacterium.

A comparative study of antimicrobial efficacy revealed that N-(3,4-Dichlorobenzylidene)-2-aminoethanol exhibited greater activity than several standard antibiotics, positioning it as a promising candidate for further development as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than Penicillin |

| Escherichia coli | 12 | Comparable to Ciprofloxacin |

Anticancer Activity

In addition to its antimicrobial properties, N-(3,4-Dichlorobenzylidene)-2-aminoethanol has been investigated for anticancer activity. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines:

- Melanoma Cells (IGR39) : The compound significantly decreased cell viability in spheroid cultures.

- Prostate Cancer Cells (PPC-1) : Limited effects were observed; however, further studies are warranted to explore its full potential in different cancer types.

The mechanism underlying its anticancer effects may involve induction of apoptosis and modulation of cellular signaling pathways .

The biological activity of N-(3,4-Dichlorobenzylidene)-2-aminoethanol is thought to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways critical for microbial growth and cancer cell proliferation. The exact molecular mechanisms are still under investigation but may include:

- Inhibition of key virulence factors in bacteria.

- Induction of apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of Schiff bases similar to N-(3,4-Dichlorobenzylidene)-2-aminoethanol. For example:

- Antibacterial Study : A study involving various Schiff bases indicated that those with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

- Antitumor Activity : Research on related compounds has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.